MAO-B vs. MAO-A Selectivity Profile of 4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide
4-Chloro-8-fluoro-6-methoxyquinoline-3-carboxamide exhibits a measurable, though modest, selectivity for MAO-B over MAO-A. In a direct head-to-head comparison within the same fluorescence assay system, the compound shows a 6.5-fold lower IC₅₀ for MAO-B inhibition relative to MAO-A inhibition [1]. This selectivity, while not as pronounced as that of optimized clinical candidates, provides a defined baseline for scaffold optimization in neurological disease research where MAO-B selectivity is desired over the peripheral side effects associated with MAO-A inhibition.
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 15.4 µM (1.54 × 10⁴ nM); MAO-A IC₅₀ = 100 µM (1.00 × 10⁵ nM) |
| Comparator Or Baseline | MAO-A is the comparator enzyme within the same compound and assay |
| Quantified Difference | 6.5-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes by fluorescence assay, human enzymes |
Why This Matters
This selectivity data allows researchers to prioritize this scaffold for projects targeting MAO-B, where avoiding MAO-A inhibition is critical for minimizing tyramine-induced hypertensive crises.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). Affinity Data: IC50 = 1.54E+4 nM for MAO-B; IC50 = 1.00E+5 nM for MAO-A. Assay: Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay. Deposited 2013-05-17. View Source
